

An In-Depth Technical Guide to 1-bromo-2-methyl-4-(phenylmethoxy)benzene

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Compound of Interest

Compound Name: 5-Benzyloxy-2-bromotoluene

Cat. No.: B098187

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate **5-Benzyloxy-2-bromotoluene**. Its objective is to provide not just procedural knowledge but also a deep-seated understanding of its chemical properties, synthesis, and strategic application in the synthesis of complex molecular architectures.

Core Identification and Chemical Profile

5-Benzyloxy-2-bromotoluene, systematically named 1-bromo-2-methyl-4-(phenylmethoxy)benzene by IUPAC, is a halogenated aromatic ether. It serves as a pivotal building block in organic synthesis, particularly within the pharmaceutical industry, due to its dual functionality: a reactive bromine atom amenable to cross-coupling reactions and a benzyl ether protecting group that can be selectively removed.

Chemical Identifiers

A precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility.

Identifier	Value	Source(s)
IUPAC Name	1-bromo-2-methyl-4-(phenylmethoxy)benzene	
Common Name	5-Benzyloxy-2-bromotoluene	
CAS Number	17671-75-9	
Molecular Formula	C ₁₄ H ₁₃ BrO	
InChI Key	KOLLVAZFQFRSHI-UHFFFAOYSA-N	
Canonical SMILES	CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br	

Physicochemical Properties

Understanding the physical properties is critical for designing experimental setups, including solvent selection, reaction temperature, and purification methods.

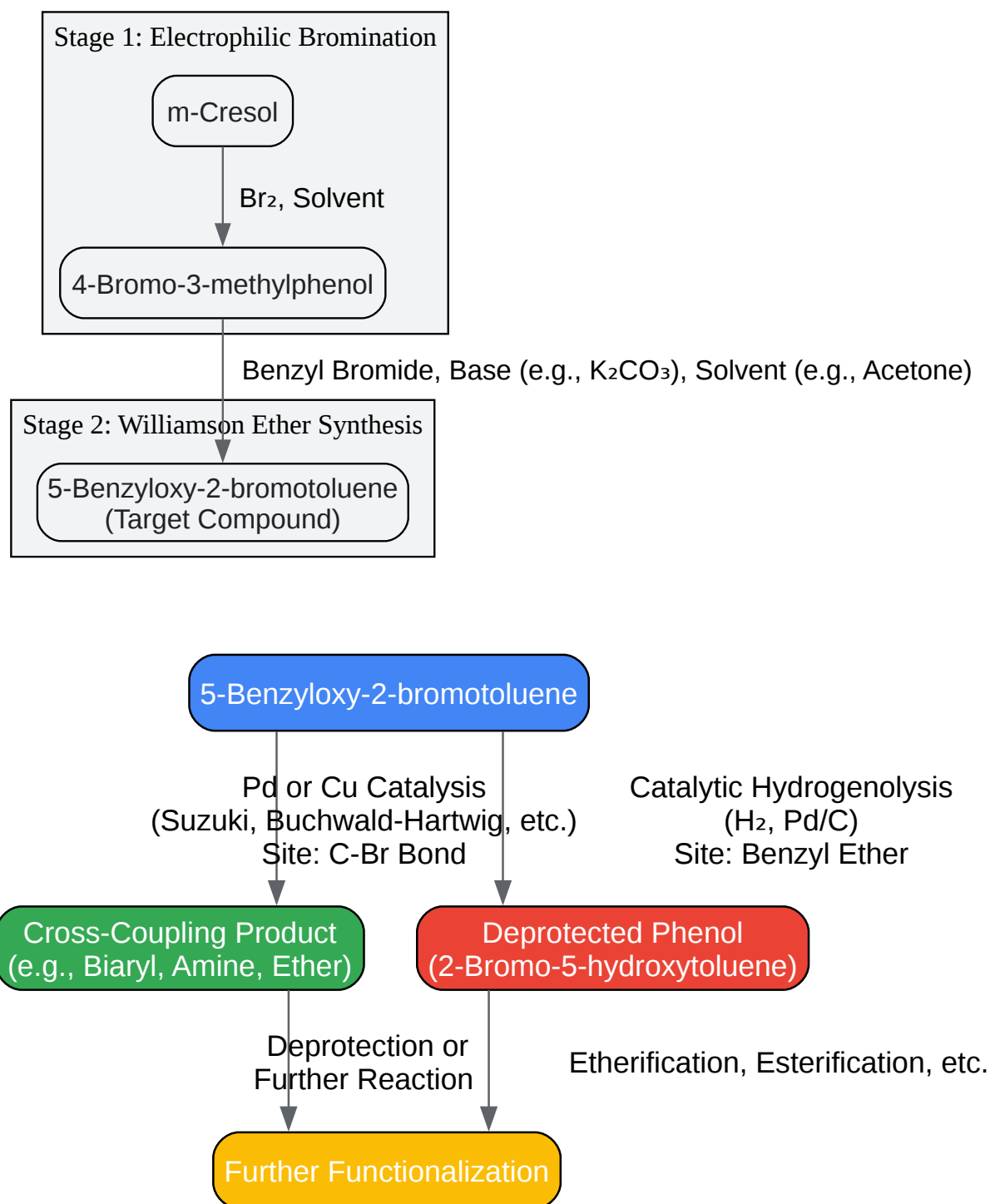
Property	Value	Source(s)
Molecular Weight	277.16 g/mol	
Physical State	Solid	
Melting Point	69 to 70.5 °C	
Purity	Typically ≥97%	

Strategic Synthesis Pathway

The synthesis of **5-Benzyloxy-2-bromotoluene** is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and field-proven approach involves the synthesis of a key intermediate, 4-bromo-3-methylphenol, followed by a Williamson ether synthesis. This pathway is chosen for its reliability and the commercial availability of the starting materials.

Synthesis Workflow Overview

The following diagram illustrates the two-stage synthetic strategy from commercially available m-cresol.



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